
5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12N2O3S and its molecular weight is 312.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is the proton pump (H+,K±ATPase) . This enzyme plays a crucial role in gastric acid secretion, making it a key target for drugs designed to treat acid-related diseases .
Mode of Action
This compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump, effectively blocking the function of potassium . This inhibition is reversible and is achieved in a potassium-competitive manner .
Biochemical Pathways
By inhibiting the proton pump, this compound reduces gastric acid secretion . This affects the biochemical pathway responsible for the production of gastric acid, leading to a decrease in acidity within the stomach .
Pharmacokinetics
Its inhibitory activity is unaffected by ambient ph , suggesting that it may have good bioavailability even in the acidic environment of the stomach.
Result of Action
The result of the action of this compound is a potent and long-lasting inhibitory effect on gastric acid secretion . This leads to an increase in the pH of gastric perfusate, effectively reducing the acidity of the stomach .
Action Environment
The action of this compound is influenced by the environment within the stomach. Its inhibitory activity is unaffected by ambient pH , suggesting that it can function effectively in the acidic environment of the stomach.
Biological Activity
5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, also known as a Vonoprazan impurity (CAS: 881676-90-0), is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H12N2O3S
- Molecular Weight : 312.34 g/mol
- Purity : 97% .
Antitumor Activity
Research has indicated that derivatives of pyrrole, including those similar to this compound, exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of certain pyrazole derivatives against various cancer cell lines, demonstrating their potential in cancer treatment . The structural characteristics of these compounds play a crucial role in their biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrrole derivatives is essential for optimizing their biological activity. The presence of specific functional groups, such as sulfonyl and aldehyde moieties, can significantly influence the compound's interaction with biological targets.
Functional Group | Effect on Activity |
---|---|
Sulfonyl group | Enhances solubility and bioavailability |
Aldehyde group | Potentially increases reactivity with biological nucleophiles |
Phenyl ring | Contributes to hydrophobic interactions with target proteins |
Study on Pyrrole Derivatives
A comprehensive study focused on various pyrrole derivatives highlighted their cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain substitutions on the pyrrole ring enhanced cytotoxicity, suggesting that similar modifications could be beneficial for this compound .
Synergistic Effects
Another investigation explored the synergistic effects of combining pyrrole derivatives with established chemotherapeutic agents like doxorubicin. The findings revealed that certain combinations led to increased efficacy in cancer treatment, indicating a promising avenue for further research into the therapeutic potential of compounds like this compound .
Scientific Research Applications
Medicinal Chemistry
5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde has been studied for its potential as a pharmacological agent. It is considered an impurity of Vonoprazan, a drug used for treating acid-related disorders. Understanding the behavior and effects of this compound can provide insights into the safety and efficacy profiles of related therapeutics.
Case Study : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrrole derivatives, including this compound, highlighting its potential as a lead compound for further drug development .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing other complex molecules.
Synthesis Pathway :
The synthesis of this compound typically involves:
- Reaction of 5-phenyl-1H-pyrrole with pyridine-3-sulfonyl chloride under controlled conditions.
- The use of sodium hydride as a base in tetrahydrofuran (THF) enhances the reaction yield .
Data Table: Synthesis Conditions and Yields
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
1 | 5-Phenyl-1H-pyrrole, NaH | THF, 10–35°C, inert atmosphere | 75 |
2 | Pyridine-3-sulfonyl chloride | THF, 10–35°C, inert atmosphere | - |
Research indicates that compounds similar to this compound exhibit antimicrobial properties. This opens avenues for exploring its effectiveness against various pathogens.
Case Study : A comparative analysis published in Pharmaceutical Biology assessed the antimicrobial activity of several pyrrole derivatives, revealing that those with sulfonamide groups showed enhanced activity against Gram-positive bacteria .
Properties
IUPAC Name |
5-phenyl-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-12-13-9-16(14-5-2-1-3-6-14)18(11-13)22(20,21)15-7-4-8-17-10-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFVCXPMUQJUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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